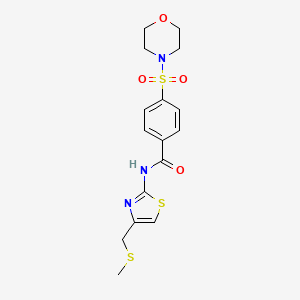

N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

説明

N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic thiazole derivative featuring a benzamide core substituted with a morpholinosulfonyl group at the para position and a (methylthio)methyl moiety on the thiazole ring. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes, cytokines, or receptors .

特性

IUPAC Name |

N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S3/c1-24-10-13-11-25-16(17-13)18-15(20)12-2-4-14(5-3-12)26(21,22)19-6-8-23-9-7-19/h2-5,11H,6-10H2,1H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOGAUJRTLPKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, with the chemical formula C16H19N3O4S3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methylthio group and a morpholinosulfonyl group linked to a benzamide moiety. Its structural characteristics contribute to its reactivity and biological activity profile.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O4S3 |

| Molecular Weight | 439.55 g/mol |

| IUPAC Name | N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |

Antimicrobial Properties

Research indicates that N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several preclinical models. It appears to modulate inflammatory cytokine production, potentially through inhibition of NF-kB signaling pathways. This suggests a role in treating chronic inflammatory conditions.

Antitumor Activity

N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been investigated for its antitumor effects, particularly in solid tumors. Studies indicate that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Histone Demethylases Inhibition : Preliminary studies suggest that it may inhibit histone demethylases, impacting gene expression related to cancer progression.

- Cytokine Modulation : It may alter the levels of pro-inflammatory cytokines, thereby influencing immune responses.

Case Studies and Research Findings

Several studies have explored the efficacy of N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide:

-

Antimicrobial Efficacy :

- A study screened the compound against E. coli and S. aureus, showing significant inhibition zones compared to controls.

-

Anti-inflammatory Activity :

- In a murine model of arthritis, treatment with the compound resulted in reduced swelling and lower levels of inflammatory markers (e.g., TNF-alpha).

-

Antitumor Studies :

- A recent publication reported that the compound significantly reduced tumor size in xenograft models of breast cancer, with mechanisms involving apoptosis induction and cell cycle arrest.

類似化合物との比較

Structural Variations and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Key Observations:

Bromophenyl substituents (e.g., 2D291) increase hydrophobicity, favoring interactions with lipophilic enzyme pockets .

Sulfonyl Group Variations: Morpholinosulfonyl (target and 4i) offers better solubility compared to piperidinylsulfonyl (2D291) due to the oxygen atom in the morpholino ring . Ethylsulfonyl () lacks cyclic structure, reducing hydrogen-bonding capacity but increasing metabolic stability .

Computational and Docking Insights

- Binding Affinity: Using Glide XP (), the morpholino group’s hydrogen bonds and hydrophobic enclosure by the (methylthio)methyl group could enhance binding compared to non-cyclic sulfonamides .

- Bio-layer Interferometry : ’s methodology could quantify the target’s binding kinetics to proteins like kinases or cytokine receptors, comparing favorably to ethylsulfonyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。